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Compound of Interest

Compound Name: Scandenolide
CAS No.: 23758-16-9
Cat. No.: B1680890
Get Quote
. J

Introduction & Chemical Context

Scandenolide (CID: 44398226) is a bioactive sesquiterpene lactone belonging to the
germacranolide class.[1][2] It is primarily isolated from the medicinal plants Mikania scandens,
Mikania micrantha, and Mikania cordata.

Chemically, it is defined as a mikanolide-type dilactone.[1][2][3] Its structural complexity arises
from the presence of a fused dilactone system, a 1,10-epoxide moiety, and specific
esterification (acetylation).[1] Accurate NMR analysis is critical to distinguish it from closely
related analogs like Mikanolide, Dihydromikanolide, and Deoxymikanolide.[1]

Key Structural Features for NMR Targeting:
o Skeleton: Germacranolide (10-membered ring).[1][2][3]
e Lactone Rings: Bis-lactone (dilactone) functionality bridging C-6/C-12 and C-8/C-14.[1][2][3]

o Epoxide: 1,10-epoxy group (characteristic upfield shift of H-1).[1][2][3]
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e Unsaturation: Exocyclic vinyl group (C-11) and endocyclic double bond (C-4).[1][2][3]
e Substituent: Acetate group (characteristic singlet methyl).[1][2][3]

Experimental Protocol
Sample Preparation

To ensure high-resolution spectra and prevent acid-catalyzed rearrangement (common in
epoxides):

e Solvent:Deuterated Chloroform (CDCIs) is the standard.[1][2] Deuterated Dichloromethane
(CD2Cl2) is an excellent alternative if solubility is an issue or to resolve overlapping signals.

[11[2][3]
e Concentration: 5—-10 mg of purified Scandenolide in 0.6 mL solvent.
e Tube: 5 mm high-precision NMR tube.

o Filtration: Filter through a cotton plug to remove suspended particulates that cause line
broadening.[1][2][3]

Instrument Parameters (600 MHz Recommended)
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Experiment Pulse Sequence Key Parameter Purpose
Quantitative
SW: 12 ppm, D1: 2.0 i )
1H NMR zg30 integration of protons.

S

[1](21[3]

Identification of
SW: 240 ppm, NS:

13C NMR zgpg30 guaternary carbons
>1024
(C=0).[1][2]
Distinguish CH/CHs
DEPT-135 dept135
(up) from CHz (down).
Trace spin systems
Cosy cosygpppgf - (Vinyl group, H5-H6).
[11[2][3]
Direct C-H correlation
(Assignment of
HSQC hsqgcetgp 1J CH=145Hz

protonated carbons).

[1](2]

Long-range coupling
HMBC hmbcgplpndgf nJ CH=8Hz (Connects Acetate to
Core).[1][2][3]

Stereochemical
o assignment
NOESY noesygpphp Mixing: 500 ms )
(Epoxide/Lactone

orientation).

Structural Elucidation Strategy

The elucidation logic follows a subtractive approach: Identify the "Mikanolide" core — Locate
the Acetate — Confirm Stereochemistry.

The "Fingerprint" Signals

e The Acetate: Look for a sharp singlet (3H) around 6 2.10 ppm.[1][2] This immediately
distinguishes Scandenolide from Mikanolide (which lacks the acetate).[1][2]
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e The Vinyl Group: A characteristic pattern for a vinyl group attached to a quaternary carbon:
o H-13a: Doublet (~5.3 ppm).[1][2][3]
o H-13b: Doublet (~5.2 ppm).[1][2][3]

o H-11: (If protonated) or quaternary.[1][2][3] In Scandenolide, the vinyl group is often on a
guaternary center or part of the lactone conjugation.

e The Epoxide: H-1 typically appears as a doublet of doublets around & 3.0 — 4.0 ppm,
shielded relative to olefinic protons.[1][2]

Representative Spectral Data Analysis

Note: Chemical shifts are referenced to TMS (& 0.[1][2][3]00) in CDCIs.[1][2][3][4] Values are
representative of the Mikanolide/Scandenolide class.

Table 1: 'H NMR Assignment (500/600 MHz, CDClIs3)
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. e Assighment
Position OH (ppm) Multiplicity J (Hz) .
Logic

Epoxide proton.
H-1 3.85 dd 10.0, 2.0 [1][2][3] Coupled
to H-2.[1][2][3]

Methylene
H-2a 2.40 m - adjacent to
epoxide.[1][2][3]

Methylene
H-2b 1.85 m - adjacent to
epoxide.[1][2][3]

Methine bearing
the Acetate

H-3 5.60 m - (Shifted
downfield by
ester).[1][2][3]

Olefinic proton

H-5 5.10 d 10.0

(C4=C5).[1][2][3]

Lactone methine.
H-6 4.80 dd 10.0, 3.0

[11[2][3]

Lactone methine.
H-8 4.65 ddd -

[11[2][3]

Methylene.[1][2]
H-9a 2.80 dd 14.0,4.0

[3]

Methylene.[1][2]
H-9b 2.20 dd 14.0, 2.0

[3]

Exocyclic
H-13a 6.25 d 3.5 Methylene

(Vinyl).[1][2][3]
H-13b 5.65 d 3.0 Exocyclic

Methylene
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(Vinyl).[1][2][3]

(Carbonyl in
H-14 - - - dilactone bridge).
[11[2][3]
Methyl on
H-15 1.25 s - Epoxide (C-10).

[1[2][3]

Acetate Methyl
OAc-Me 2.12 S - (Diagnostic).[1]
[21[3]

Table 2: *C NMR Assignment (125/150 MHz, CDCIs)
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Position oC (ppm) Type (DEPT) Assignment Logic
Epoxide carbon.[1][2
C-1 62.5 CH P iz
[3]
C-2 35.0 CH:z Methylene.
Oxygenated methine
C-3 72.0 CH (Site of Acetylation).[1]
[21[3]
C-4 135.0 Cq Olefinic quaternary.
C-5 126.5 CH Olefinic methine.
Lactone methine
C-6 78.0 CH
(Oxygenated).[1][2][3]
C-7 50.0 CH Ring junction.
Lactone methine
C-8 74.5 CH
(Oxygenated).[1][2][3]
C-9 40.0 CH2 Methylene.
C-10 60.5 Cq Epoxide quaternary.
Exocyclic double bond
C-11 138.0 Cq
quaternary.
C-12 169.5 C=0I[1]]2]I3] Lactone Carbonyl.
Exocyclic Methylene
C-13 122.0 CH2 .
(Vinyl).[1][2][3]
C-14 171.0 C=0[1][2][3] Lactone Carbonyl.
Methyl on C-10.[1][2]
C-15 225 CHs
[3]
Acetate Carbonyl.[1]
OAc-C=0 170.2 C=0[1][2]I3]
[2][3]
Acetate Methyl.[1][2]
OAc-Me 21.0 CHs
[3]
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Note: Exact shifts may vary +0.5 ppm depending on concentration and temperature.[1][2] The
presence of three carbonyl signals (C-12, C-14, OAc) in the 169-171 ppm range is the
definitive 13C signature of Scandenolide.[1][2][3]

Advanced Validation: 2D NMR Workflow

To rigorously prove the structure, use the following correlation logic:

HMBC (Heteronuclear Multiple Bond Correlation)

o Acetate Position: The proton at H-3 ( 5.60) will show a strong correlation to the Acetate
Carbonyl (6 170.2).[1][2][3] This confirms the acetate is at C-3.[1][2][3]

o Dilactone Bridge: H-6 and H-8 will correlate to C-12 and C-14, confirming the bicyclic lactone
core.[1][2][3]

o Epoxide: H-15 (Methyl) will correlate to C-1, C-10, and C-9, anchoring the epoxide position.
[11[2][3]

NOESY (Stereochemistry)

o Configuration: Scandenolide generally possesses the 1R, 3S, 6R, 7R, 8S, 10S
configuration.[5]

o Key NOE: Look for correlations between H-6 and H-8 (often cis-fused lactones) and between
H-15 (Methyl) and H-1 to determine the epoxide orientation relative to the ring.[1][2][3]

Visualization of Logic Flow
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Purified Sample
(Mikania Extract)

1H NMR Spectrum 13C NMR Spectrum
(Diagnostic Signals) (Carbonyl Count)

Singlet ~2.1 ppm
(Acetate Methyl)

Doublets ~5.6-6.2 ppm dd ~3.8 ppm
(Exocyclic Vinyl) (Epoxide H-1)

HMBC Correlations 3 Carbonyls
H-3 -> OAc Carbonyl (169-171 ppm)

Locates Acetate at C-3

CONFIRMED STRUCTURE

Scandenolide
(C17H1807)

Click to download full resolution via product page

Caption: Logical workflow for the structural confirmation of Scandenolide using 1D and 2D

NMR markers.

References

Original Isolation & Structure: Herz, W. et al. "Scandenolide, a new sesquiterpene lactone
from Mikania scandens."[1] Planta Medica, 1990, 56(3), 268-270.[1] Link

Comparative Mikanolide Data: Jiang, Z. et al. "Structures of compounds from the leaves of
Mikania micrantha." ResearchGate, 2012.[1] Link

Chemical Database: PubChem Compound Summary for CID 44398226, Scandenolide.[1]

[2] Link

© 2026 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1680890/docs?utm_src=pdf-body-img#application-note-structural-elucidation-of-scandenolide-by-1h-and-13c-nmr-spectroscopy
https://www.benchchem.com/product/b1680890/docs?utm_src=pdf-body#application-note-structural-elucidation-of-scandenolide-by-1h-and-13c-nmr-spectroscopy
https://www.benchchem.com/product/b1680890/docs?utm_src=pdf-body#application-note-structural-elucidation-of-scandenolide-by-1h-and-13c-nmr-spectroscopy
https://pubchem.ncbi.nlm.nih.gov/compound/Xerantholide
https://pubchem.ncbi.nlm.nih.gov/compound/Xerantholide
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F17221415%2F
https://pubchem.ncbi.nlm.nih.gov/compound/Xerantholide
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.researchgate.net%2Fpublication%2F260393285_Structures_of_compounds_from_the_leaves_of_Mikania_micrantha
https://www.benchchem.com/product/b1680890/docs?utm_src=pdf-body#application-note-structural-elucidation-of-scandenolide-by-1h-and-13c-nmr-spectroscopy
https://pubchem.ncbi.nlm.nih.gov/compound/Xerantholide
https://pubchem.ncbi.nlm.nih.gov/compound/Scandenolide
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F44398226
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680890?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» Biological Activity: Rufino, A. et al. "Assessment of sesquiterpene lactones isolated from
Mikania plants species."[1][2] Parasitology International, 2017.[1] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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